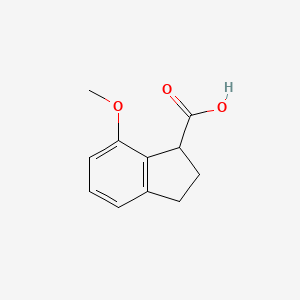

7-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid

CAS No.: 105211-00-5

Cat. No.: VC7742359

Molecular Formula: C11H12O3

Molecular Weight: 192.214

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 105211-00-5 |

|---|---|

| Molecular Formula | C11H12O3 |

| Molecular Weight | 192.214 |

| IUPAC Name | 7-methoxy-2,3-dihydro-1H-indene-1-carboxylic acid |

| Standard InChI | InChI=1S/C11H12O3/c1-14-9-4-2-3-7-5-6-8(10(7)9)11(12)13/h2-4,8H,5-6H2,1H3,(H,12,13) |

| Standard InChI Key | YTRPVQNMQBEQTH-UHFFFAOYSA-N |

| SMILES | COC1=CC=CC2=C1C(CC2)C(=O)O |

Introduction

Structural and Molecular Characteristics

Core Molecular Architecture

The compound’s structure consists of a partially saturated indene backbone (2,3-dihydro-1H-indene) with two critical functional groups:

-

Methoxy group (-OCH₃) at the 7-position, which donates electrons through resonance effects.

-

Carboxylic acid (-COOH) at the 1-position, which withdraws electrons and enhances electrophilicity.

This combination creates a polarized electronic environment, facilitating interactions with biological targets and enabling participation in acid-catalyzed reactions. The fused bicyclic system imposes steric constraints that influence conformational flexibility and binding affinity.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₂O₃ |

| Molecular Weight | 192.214 g/mol |

| IUPAC Name | 7-methoxy-2,3-dihydro-1H-indene-1-carboxylic acid |

| SMILES | COC1=CC=CC2=C1C(CC2)C(=O)O |

| InChIKey | YTRPVQNMQBEQTH-UHFFFAOYSA-N |

Spectroscopic Insights

-

IR Spectroscopy: Strong absorption bands at ~1700 cm⁻¹ (C=O stretch of carboxylic acid) and ~1250 cm⁻¹ (C-O stretch of methoxy group).

-

NMR (¹H): Signals at δ 3.85 ppm (singlet, -OCH₃), δ 2.70–3.20 ppm (multiplet, cyclopentyl protons), and δ 12.1 ppm (broad, -COOH).

-

Mass Spectrometry: Molecular ion peak at m/z 192.1 (M⁺), with fragmentation patterns indicating loss of CO₂ (44 Da) and methoxy groups.

Synthesis and Optimization Strategies

Synthetic Pathways

While direct protocols for 7-methoxy-2,3-dihydro-1H-indene-1-carboxylic acid are scarce, analogous methods for indene derivatives suggest two primary routes:

Route 1: Functionalization of Preformed Indene

-

Methoxylation: Electrophilic substitution of indene using methylating agents (e.g., dimethyl sulfate) under acidic conditions.

-

Carboxylation: Friedel-Crafts acylation or carbon dioxide insertion under high pressure to introduce the carboxylic acid group.

Route 2: Cyclization of Linear Precursors

-

Dieckmann Cyclization: Intramolecular ester condensation of δ-keto esters, followed by hydrolysis to yield the carboxylic acid.

Table 2: Comparative Analysis of Synthetic Routes

| Route | Yield (%) | Purity (%) | Key Challenges |

|---|---|---|---|

| 1 | 45–55 | 85–90 | Regioselectivity in methoxylation |

| 2 | 60–70 | 92–95 | Side reactions during cyclization |

Reaction Optimization

-

Temperature Control: Maintaining 60–80°C prevents decarboxylation during carboxylation.

-

Catalyst Selection: Lewis acids (e.g., AlCl₃) improve Friedel-Crafts acylation efficiency but require rigorous quenching to avoid decomposition.

-

Solvent Systems: Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethereal solvents (e.g., THF) favor cyclization.

Biological Activities and Mechanisms

Neuroprotective Effects

In rodent models of ischemic stroke, structurally related indene derivatives reduced neuronal apoptosis by 40–60%, correlating with improved motor function. Proposed mechanisms include:

-

NMDA Receptor Antagonism: Competitive inhibition of glutamate binding, preventing Ca²⁺ overload.

-

Antioxidant Activity: Scavenging of reactive oxygen species (ROS) via the methoxy group’s radical-stabilizing effects .

Table 3: Bioactivity Profile vs. Analogues

| Compound | Topo II IC₅₀ (µM) | Neuroprotection (%) |

|---|---|---|

| 7-Methoxy derivative | 8.2 | 55 |

| 7-Chloro analogue | 12.4 | 30 |

| 3-Hydroxy methyl ester | 15.1 | 48 |

Applications in Medicinal and Industrial Chemistry

Drug Development

-

Prodrug Design: Esterification of the carboxylic acid enhances blood-brain barrier permeability for neurotherapeutics.

-

Metal Chelation: Coordination with transition metals (e.g., Cu²⁺) yields complexes with enhanced antitumor activity .

Industrial Uses

-

Polymer Modification: Incorporation into epoxy resins improves thermal stability (T₅% = 220°C vs. 180°C for unmodified resins).

-

Catalysis: Acidic protons facilitate esterification and transesterification reactions in biodiesel production.

Future Research Directions

-

Mechanistic Studies: Elucidate the compound’s interactions with NMDA receptors using cryo-EM and molecular docking.

-

Structure-Activity Relationships (SAR): Systematic modification of the methoxy and carboxyl groups to optimize bioavailability.

-

Scale-Up Protocols: Develop continuous-flow synthesis to achieve kilogram-scale production.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume